2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also has a bromophenyl group attached at the 2-position and a carbonyl chloride group at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution, a common reaction in organic chemistry . The bromophenyl and carbonyl chloride groups could be introduced in separate steps, with conditions optimized based on the reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the quinoline core. The bromophenyl and carbonyl chloride groups could introduce steric hindrance, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the carbonyl chloride group might be susceptible to nucleophilic acyl substitution, while the bromophenyl group could undergo reactions typical of aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbonyl chloride group could make the compound reactive and potentially hazardous .Scientific Research Applications
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Organic Synthesis
- The compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole was synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
- This compound is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds .
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Radiosynthesis and PET Imaging
- The compound 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
- This compound is used in PET imaging, and biodistribution and micro-PET studies showed that the liver and the intestines were the primary sites of excretion of this drug .
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Bromophenols
- Bromophenols are the products obtained from the halogenation of phenol by electrophilic bromine . They are used in a variety of applications, including as indicators of acid and base .
- For example, 2-Bromophenol is found in naturally occurring quantities in Ulva lactuca and is used in the production of organic bromine compounds .
- Another example, 3-Bromophenol, has the ability to inhibit the activity of enzymes and is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs, as well as in organic synthesis .
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Suzuki–Miyaura Coupling
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of boron reagents, which have been developed with properties tailored for application under specific SM coupling conditions .
- This reaction is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
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Radiosynthesis and PET Imaging
- The compound 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
- This compound is used in PET imaging, and biodistribution and micro-PET studies showed that the liver and the intestines were the primary sites of excretion of this drug .
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Electrophilic Aromatic Substitution
- Electrophilic aromatic substitution is a common reaction in organic chemistry . In this reaction, an electrophile attacks a carbon atom in the aromatic ring, forming a cationic intermediate . This intermediate then loses a proton, regenerating the aromatic ring and forming a substitution product . This type of reaction could potentially be used with “2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” or similar compounds .
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Sulfonamides
- Sulfonamides, such as 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, are used as antibacterial drugs . This compound is synthesized by an amidation reaction . While not a direct application of “2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride”, it does involve a bromophenyl compound, which could provide some insight into potential applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-4-2-7-13-14(17(19)21)9-15(20-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXZKAQRQDDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206577 | |
Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-35-2 | |
Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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